3,7-Dimethyloctyl 3-methyl-2-butenoate
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Overview
Description
3,7-Dimethyloctyl 3-methyl-2-butenoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from 3-methyl-2-butenoic acid and 3,7-dimethyloctanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctyl 3-methyl-2-butenoate typically involves the esterification of 3-methyl-2-butenoic acid with 3,7-dimethyloctanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-methyl-2-butenoic acid+3,7-dimethyloctanolacid catalyst3,7-Dimethyloctyl 3-methyl-2-butenoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloctyl 3-methyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-methyl-2-butenoic acid and 3,7-dimethyloctanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-methyl-2-butenoic acid and 3,7-dimethyloctanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
3,7-Dimethyloctyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloctyl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, leading to the release of 3-methyl-2-butenoic acid and 3,7-dimethyloctanol. These products can then participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloctyl acetate
- 3,7-Dimethyloctyl propionate
- 3,7-Dimethyloctyl butyrate
Uniqueness
3,7-Dimethyloctyl 3-methyl-2-butenoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other similar compounds, making it valuable for specific research and industrial purposes.
Properties
CAS No. |
71383-07-8 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
3,7-dimethyloctyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h11-12,14H,6-10H2,1-5H3 |
InChI Key |
FMHDHJRLIKZTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C=C(C)C |
Origin of Product |
United States |
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